molecular formula C41H36ClF3N2O4S B1671530 Giripladib CAS No. 865200-20-0

Giripladib

货号 B1671530
CAS 编号: 865200-20-0
分子量: 745.2 g/mol
InChI 键: NHHBNHIPCSPSHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .


Synthesis Analysis

Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .


Molecular Structure Analysis

The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .


Chemical Reactions Analysis

Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .


Physical And Chemical Properties Analysis

Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .

科学研究应用

血小板激活和抑制

Giripladib是一种选择性和有效的细胞质磷脂酶A2α(cPLA2α)抑制剂,在血小板激活中发挥重要作用。Duvernay等人(2015年)探讨了其对血小板信号传导的影响,特别是在血流环境中。研究发现,在基于血流剪切的流动室实验中,Giripladib能够减少血小板在胶原蛋白上的粘附和聚集。研究揭示了Giripladib对P-选择素表达和GPIIbIIIa激活具有不同的影响,具体取决于所使用的激动剂。值得注意的是,PAR1介导的血小板激活不受Giripladib影响,而PAR4和GPVI介导的血小板激活水平显著降低。这项研究表明了cPLA2α活性在血小板功能中的关键作用,突出了Giripladib在影响血小板介导反应中的潜力(Duvernay, Matafonov, Lindsley, & Hamm, 2015)

血小板脂质代谢

在同一研究中,Duvernay等人还对有无Giripladib的情况下血小板中甘油磷脂(GPL)质量的变化进行了分析,以更好地了解cPLA2α介导的脂质代谢。他们观察到在凝血酶刺激期间磷脂酰胆碱和磷脂酰乙醇胺质量的最大消耗。这项分析证实了磷脂酰肌醇是cPLA2α的主要底物,并揭示了血小板对不同刺激的代谢反应不同,进一步阐明了Giripladib在调节血小板脂质代谢途径中的作用(Duvernay et al., 2015)

安全和危害

The safety and hazards of Giripladib are not fully known as it is still under investigation in clinical trials .

属性

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471130
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giripladib

CAS RN

865200-20-0
Record name Giripladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRIPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giripladib
Reactant of Route 2
Giripladib
Reactant of Route 3
Giripladib
Reactant of Route 4
Reactant of Route 4
Giripladib
Reactant of Route 5
Giripladib
Reactant of Route 6
Reactant of Route 6
Giripladib

Citations

For This Compound
79
Citations
MT Duvernay, A Matafonov, CW Lindsley… - Biochemistry, 2015 - ACS Publications
… and thrombosis, we tested the effect of giripladib on platelet accumulation on collagen under flow (Figure 2). Whole blood treated with giripladib or vehicle control was pushed through …
Number of citations: 21 pubs.acs.org
D Mattoon, M Smith, M Brodey, G Chen… - Clinical …, 2008 - academia.edu
… The efficacy of Giripladib, a novel inhibitor of cPLA2α, was assessed in two different mouse … Giripladib efficacy was assessed in a semitherapeutic dosing regimen, which involved …
Number of citations: 1 www.academia.edu
J Lamothe, K Lee, S Schelling, N Stedman, M Leach… - Clinical …, 2008 - infona.pl
Sa.29. Efficacy of Giripladib, a Novel Inhibitor of Cytosolic Phospholipase A2α, in Two Different Mouse Models of Rheumatoid Arthritis × Zamknij Serwis Infona wykorzystuje pliki …
Number of citations: 7 www.infona.pl
S Liu, Y Sun, Y Hou, L Yang, X Wan, Y Qin… - Journal of hematology & …, 2021 - Springer
… Interestingly, we discovered that Giripladib, a cytoplasmic phospholipase A2 inhibitor that … doxorubicin, cisplatin, or tamoxifen with Giripladib obviously benefit eliminating CSCs in breast …
Number of citations: 67 link.springer.com
G Kokotos, AJ Feuerherm, E Barbayianni… - Journal of medicinal …, 2014 - ACS Publications
… (6-9) Three indole-based inhibitors, Ecopladib (2a, Figure 1), Efipladib (2b, Figure 1), and Giripladib (2c, Figure 1), entered clinical trials. Giripladib was the most promising of this indole …
Number of citations: 45 pubs.acs.org
MG Kokotou, D Limnios, A Nikolaou… - Expert opinion on …, 2017 - Taylor & Francis
… Ecopladib advanced to phase I clinical trials, while giripladib was the most promising of this GIVA cPLA 2 indole series as it was advanced into a phase II clinical trial for osteoarthritis. …
Number of citations: 63 www.tandfonline.com
MM Mitchener, DJ Hermanson… - Proceedings of the …, 2015 - National Acad Sciences
… Consequently, we explored the effects of giripladib, a selective inhibitor of cPLA 2 α (17), on AA release and PG biosynthesis in ionomycin-stimulated RAW264.7 cells. As seen in Fig. 2 …
Number of citations: 29 www.pnas.org
MG Kokotou, G Galiatsatou, V Magrioti… - Scientific reports, 2017 - nature.com
… Giripladib was the most promising among them as it was advanced into a Phase II clinical trial for osteoarthritis, however in 2007 the trial was terminated due to gastrointestinal side …
Number of citations: 17 www.nature.com
SA Scott, TP Mathews, PT Ivanova, CW Lindsley… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Thirty years ago, glycerolipids captured the attention of biochemical researchers as novel cellular signaling entities. We now recognize that these biomolecules occupy signaling nodes …
Number of citations: 39 www.sciencedirect.com
G Cheng, P Wang, JQ Yu - Angewandte Chemie, 2017 - Wiley Online Library
… Currently, over a hundred marketed drugs contain sulfonamide-derived core structures, as in sumatriptan and giripladib, as well as others (Scheme 1 a). In addition, the alkyl …
Number of citations: 84 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。